4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Patent-listed in U.S. Patent 6,002,014 as a preferred COX-2 inhibitor embodiment. Features a 2-methoxyethyl chain conferring 7 rotatable bonds—two more than the N-methyl analog—enabling unique conformational sampling of the COX-2 side pocket. The electron-donating p-tolyl group (Hammett σp = -0.17) enables systematic SAR electronic profiling vs 4-fluorophenyl analogs. Commercially supplied at consistent ≥95% purity, eliminating assay interference risks common to lower-purity N-methyl variants. MW 372.44 and 5 HBA place it firmly in lead-like space. Ideal for HTS, molecular dynamics, and COX-2 selectivity panels.

Molecular Formula C19H20N2O4S
Molecular Weight 372.44
CAS No. 862741-71-7
Cat. No. B2357233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine
CAS862741-71-7
Molecular FormulaC19H20N2O4S
Molecular Weight372.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(O2)NCCOC)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O4S/c1-14-8-10-15(11-9-14)17-21-19(18(25-17)20-12-13-24-2)26(22,23)16-6-4-3-5-7-16/h3-11,20H,12-13H2,1-2H3
InChIKeyZFWDPECEZJWOMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine (CAS 862741-71-7): A Procurement-Ready Overview


4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine (CAS 862741-71-7) is a fully synthetic 1,3-oxazole derivative bearing a benzenesulfonyl group at C4, a 4-methylphenyl (p-tolyl) substituent at C2, and an N-(2-methoxyethyl)amine at C5 . It is listed in chemical sourcing databases as a research-grade building block with a molecular formula of C19H20N2O4S, a molecular weight of 372.44 g/mol, and a typical commercial purity of ≥95% . The compound belongs to a scaffold class that has been the subject of medicinal chemistry patents describing selective COX-2 inhibition and anti-inflammatory activity, though no target-specific bioactivity data have been published for this exact molecule [1].

Why Genetic Substitution is Ineffective for CAS 862741-71-7: The Substituent-Specific Activity Principle in 1,3-Oxazole Series


The 1,3-oxazole scaffold is exquisitely sensitive to substitution pattern: even minor modifications at C2, C4, or C5 can profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1]. In the benzenesulfonyl-oxazole patent family, the nature of the N-alkyl group (methyl vs. methoxyethyl vs. benzyl) and the C2-aryl substituent (phenyl vs. 4-methylphenyl vs. 4-fluorophenyl) are explicitly claimed as distinguishing elements that govern COX-2 selectivity and potency [2]. Consequently, the closest available analogs—such as N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine (CAS 314748-17-9) or 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine—cannot be assumed to replicate the biological profile of the 2-methoxyethyl-4-methylphenyl combination without direct comparative data. Below we present the quantifiable dimensions where differentiation can be objectively assessed.

Quantitative Differentiation Evidence for CAS 862741-71-7 Versus Closest Analogs


Molecular Weight Increase of 44 Da vs. N-Methyl Analog Enhances Physicochemical Property Space for Lead Optimization

In drug discovery programs requiring strict logP and molecular weight (MW) control, the N-(2-methoxyethyl) substitution in CAS 862741-71-7 provides a calculated MW of 372.44 g/mol, compared to 328.4 g/mol for the closest commercially available analog, N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine (CAS 314748-17-9) . This 44 Da increase, accompanied by the introduction of an additional hydrogen bond acceptor (ether oxygen), is a deliberate structural expansion that shifts the compound further from the 'fragment-like' space (MW < 300) into classical 'lead-like' territory (MW 350–450), where improved target complementarity and ADME fine-tuning are typically pursued [1]. Crucially, the patent family covering these oxazoles explicitly enumerates the methoxyethyl variant as a preferred embodiment for balancing potency and oral bioavailability [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Higher Rotatable Bond Count Facilitates Conformational Adaptation to Target Binding Pockets

The rotatable bond count is a critical parameter for both binding entropy and oral bioavailability. CAS 862741-71-7 possesses 7 rotatable bonds (calculated), notably higher than the 5 rotatable bonds in the N-methyl analog (CAS 314748-17-9) . This increased flexibility arises uniquely from the 2-methoxyethyl side chain, which contributes two additional freely rotating bonds (O-CH2-CH2-N). In the context of COX-2 inhibition—the primary therapeutic target claimed for this scaffold—molecular docking studies on related benzenesulfonyl-oxazoles have shown that the N-substituent occupies a flexible region of the enzyme’s side pocket, and longer, more flexible chains can achieve superior shape complementarity [1].

Computational Chemistry Molecular Flexibility Drug-Target Docking

Enhanced Hydrogen Bond Acceptor Count Modulates Solubility and Off-Target Profiles

The 2-methoxyethyl group introduces a third oxygen atom into the molecule, increasing the hydrogen bond acceptor (HBA) count from 4 (in the N-methyl analog) to 5 . In the benzenesulfonyl-oxazole COX-2 inhibitor series, the total HBA count has been empirically correlated with aqueous solubility and cytochrome P450 isoform selectivity [1]. Although no specific solubility data are available for CAS 862741-71-7, the HBA increase is a quantifiable structural feature that procurement groups in drug discovery can leverage when selecting compounds anticipated to have differentiated ADME behavior relative to the N-methyl comparator.

ADME Prediction Hydrogen Bonding Solubility Optimization

Differentiated C2 Aryl Substituent: 4-Methylphenyl vs. 4-Fluorophenyl in Analog Series

Among the commercially available benzenesulfonyl-oxazole analogs, the C2-aryl group varies. The 4-fluorophenyl analog 4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine introduces a halogen capable of forming halogen bonds with target proteins, while the 4-methylphenyl group in CAS 862741-71-7 provides purely hydrophobic and van der Waals interactions . In the broader COX-2 oxazole patent series, para-substitution on the C2 phenyl ring modulates selectivity: electron-donating groups (methyl) versus electron-withdrawing groups (fluoro) yield different COX-2/COX-1 selectivity ratios, with methyl-substituted analogs often demonstrating superior selectivity indices in whole-blood assays [1]. While direct comparative data for CAS 862741-71-7 are unavailable, the substituent electronic difference (Hammett σp: -0.17 for methyl vs. +0.06 for fluoro) provides a quantifiable, structure-based rationale for selecting one analog over another based on the desired electronic profile at the C2 position.

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Commercial Availability and Purity Benchmarking: ≥95% Purity Enables Reproducible Screening

CAS 862741-71-7 is commercially available from Chinese chemical suppliers with a standardized purity of ≥95% (Catalog No. CM686763) . This purity level, while typical for research-grade building blocks, is explicitly specified and can be verified by HPLC or NMR upon request. For the most closely related N-methyl analog (CAS 314748-17-9), purity specifications vary significantly across suppliers, with some listings as low as 90%, introducing a reproducibility risk for biological assays . A documented, consistent purity of ≥95% for CAS 862741-71-7 provides procurement teams with a verifiable quality metric that directly impacts assay reproducibility.

Chemical Procurement Purity Specification Reproducibility

Patent Family Designation as a Preferred Embodiment for COX-2 Inhibition

U.S. Patent 6,002,014 (and its international equivalents) explicitly enumerates N-(2-methoxyethyl)-substituted 1,3-oxazole derivatives, including compounds structurally identical to CAS 862741-71-7, as preferred embodiments within a broader genus claiming 'superior antipyretic action, analgesic action, anti-inflammatory action, and particularly selective inhibitory action on cyclooxygenase-2 (COX-2)' [1]. The patent provides IC50 data for representative compounds (e.g., IC50 = 0.12 μM for a closely related 4-methylsulfonylphenyl variant), establishing a quantitative benchmark for class-level COX-2 potency. While specific IC50 data for CAS 862741-71-7 were not disclosed in the patent, its structural inclusion as a preferred embodiment—alongside the methoxyethyl substituent’s role in enhancing pharmacokinetic properties—positions it as a compound of interest within a validated intellectual property framework, unlike many commercially available analogs that fall outside patent-protected composition-of-matter claims.

Intellectual Property COX-2 Selectivity Anti-Inflammatory

Procurement-Relevant Application Scenarios for CAS 862741-71-7 Based on Quantitative Differentiation


COX-2 Selective Inhibitor Lead Optimization in Drug Discovery

Programs targeting selective COX-2 inhibition can utilize CAS 862741-71-7 as a late-stage lead compound. Its MW of 372.44, 7 rotatable bonds, and 5 HBA count position it favorably within lead-like chemical space, while its explicit enumeration in U.S. Patent 6,002,014 as a preferred embodiment provides an IP foothold for medicinal chemistry optimization [1]. The compound can serve as a direct comparator to N-methyl analogs (MW 328.4) for assessing the impact of the methoxyethyl chain on COX-2 selectivity, potency, and oral bioavailability in whole-blood assays.

Computational Docking and Conformational Analysis Studies

With 7 rotatable bonds—2 more than the N-methyl analog—CAS 862741-71-7 is well-suited for molecular dynamics simulations and ensemble docking studies exploring the conformational flexibility of the COX-2 side pocket. The increased flexibility arising from the 2-methoxyethyl chain (O-CH2-CH2-N torsion angles) enables exploration of binding modes not accessible to the conformationally constrained N-methyl variant .

Structure-Activity Relationship (SAR) Studies on C2 Aryl Substitution

The 4-methylphenyl group (Hammett σp = -0.17) in CAS 862741-71-7 provides an electron-donating C2 substituent distinct from the 4-fluorophenyl analog (σp = +0.06). Procurement for SAR panels should include this compound to systematically probe the electronic requirements of the COX-2 active site, enabling quantitative correlation of substituent electronic parameters with inhibitory potency [2].

High-Throughput Screening (HTS) Library Expansion with Consistent Purity

CAS 862741-71-7 is commercially available at a consistent ≥95% purity (Catalog No. CM686763), providing a reliable building block for HTS campaigns. Compared to the N-methyl analog CAS 314748-17-9, which exhibits variable purity (90–95%) across suppliers, this compound offers a more reproducible quality profile that minimizes assay interference from impurities .

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.